molecular formula C24H30O5 B13846869 (6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione

Cat. No.: B13846869
M. Wt: 398.5 g/mol
InChI Key: SGOCZEFVBBHDQY-ARVFGIOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione is a synthetic steroidal compound. It is structurally related to other steroid hormones and has been studied for its potential biological activities. This compound is characterized by its unique arrangement of functional groups, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acetylation Reagents: Acetic anhydride, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of carbonyl groups can produce secondary or tertiary alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione involves its interaction with specific molecular targets and pathways. It may act by binding to steroid receptors, modulating gene expression, and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A corticosteroid with anti-inflammatory properties.

    Dexamethasone: A potent synthetic glucocorticoid used in various medical conditions.

    Hydrocortisone: A naturally occurring corticosteroid with anti-inflammatory and immunosuppressive effects.

Uniqueness

(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

[2-[(6S,8S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30O5/c1-14-11-17-18(22(3)8-5-16(26)12-20(14)22)6-9-23(4)19(17)7-10-24(23,28)21(27)13-29-15(2)25/h5-6,8,12,14,17,19,28H,7,9-11,13H2,1-4H3/t14-,17+,19-,22+,23-,24-/m0/s1

InChI Key

SGOCZEFVBBHDQY-ARVFGIOISA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O

Canonical SMILES

CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O

Origin of Product

United States

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